5-Bromo-2-(phenylthio)pyridine
Overview
Description
5-Bromo-2-(phenylthio)pyridine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position and a phenylthio group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(phenylthio)pyridine typically involves the bromination of 2-(phenylthio)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the bromination process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(phenylthio)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(phenylthio)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various chemical reactions.
Biology and Medicine: This compound is investigated for its potential biological activities. Derivatives of this compound have shown promise in medicinal chemistry for the development of new therapeutic agents.
Industry: In the material science industry, this compound is used in the synthesis of advanced materials with specific properties, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(phenylthio)pyridine depends on the specific application and the target molecule. In general, the bromine atom and the phenylthio group can participate in various interactions with biological targets or catalytic sites, influencing the compound’s reactivity and binding affinity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
2-(Phenylthio)pyridine: Lacks the bromine atom at the 5-position.
5-Bromo-2-methylpyridine: Contains a methyl group instead of a phenylthio group.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a phenylthio group.
Uniqueness: 5-Bromo-2-(phenylthio)pyridine is unique due to the combination of the bromine atom and the phenylthio group, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
5-bromo-2-phenylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNS/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIOQKCKQRXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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